5-Nitroindoline serves as a valuable intermediate in the synthesis of various organic compounds []. Its presence offers a versatile building block for constructing complex molecules with diverse functionalities.
Preliminary research suggests that 5-Nitroindoline may have applications in developing high-performance materials []. However, this field is still under exploration, and more research is needed to fully understand its potential and specific uses.
5-Nitroindoline is a heterocyclic aromatic organic compound with the chemical formula C₈H₆N₂O₂. It is a derivative of indole, a molecule found in many biologically important molecules like tryptophan and serotonin. The nitro group (NO₂) is attached to the fifth carbon atom of the indole ring [].
5-Nitroindoline has gained significance in scientific research due to its unique properties, particularly in the field of nucleic acid research [].
The key feature of 5-Nitroindoline's structure is the indole ring system. This five-membered nitrogen-containing aromatic ring is responsible for the molecule's aromatic character and stability []. The nitro group attached at the fifth position introduces an electron-withdrawing effect, influencing the molecule's reactivity.
Here are some notable aspects of its structure:
The primary application of 5-Nitroindoline lies in its role as a universal base in nucleic acid research []. Unlike the standard DNA bases (adenine, guanine, cytosine, and thymine), 5-Nitroindoline does not form specific hydrogen bonds with other bases. Instead, it interacts through non-specific stacking interactions with neighboring bases in the DNA strand []. This property allows for the incorporation of 5-Nitroindoline at any position in the DNA sequence during polymerase chain reaction (PCR), leading to random mutagenesis [].
Irritant